5-Aminophthalazine

Descripción general

Descripción

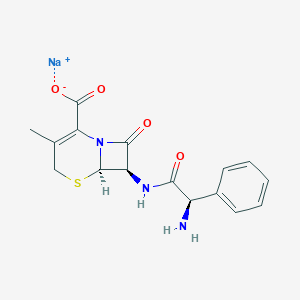

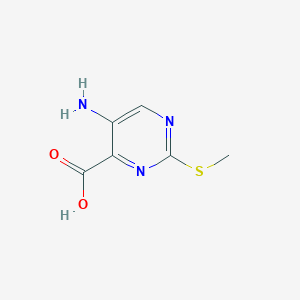

5-Aminophthalazine is a chemical compound with the molecular formula C8H7N3 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 5-Aminophthalazine derivatives has been reported in several studies . For instance, one study reported the synthesis of 5-aminophthalazine derivatives by the palladium-catalyzed amination of 4-bromophthalazinones .Molecular Structure Analysis

The molecular structure of 5-Aminophthalazine consists of 19 bonds in total, including 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridazine .Physical And Chemical Properties Analysis

5-Aminophthalazine has a molecular weight of 145.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 and a topological polar surface area of 51.8 Ų .Aplicaciones Científicas De Investigación

Anticancer Activity

5-Aminophthalazine has shown potential in anticancer applications. Some derivatives of this compound have demonstrated interesting activities against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). The compound’s ability to inhibit PGE2 production, which is significant in the growth of various cancerous tissues, positions it as a promising candidate for further cancer research .

Antimicrobial and Antifungal Properties

Phthalazine derivatives, including 5-Aminophthalazine, are known to possess antimicrobial and antifungal properties. This makes them valuable in the development of new treatments for infections caused by resistant strains of bacteria and fungi .

Antidepressant Effects

The compound’s structure is conducive to the development of antidepressant drugs. Research has indicated that certain phthalazine derivatives can be effective in treating depressive disorders .

Antihistaminic Uses

5-Aminophthalazine derivatives have been explored for their antihistaminic effects, which could lead to new therapies for allergic reactions and related conditions .

Inhibition of Phosphodiesterases

There is evidence that aminophthalazines can inhibit phosphodiesterases like PDE-5 and PDE-10. This inhibition is relevant for the treatment of chronic pain and neurodegenerative or psychiatric disorders .

Anti-inflammatory Applications

As inhibitors of p38 MAP kinase, derivatives of 5-Aminophthalazine have potential anti-inflammatory applications. This could be significant in the treatment of diseases characterized by inflammation .

Cardiotonic Properties

The compound has been evaluated for its cardiotonic properties, which could be beneficial in the management of heart conditions .

Coordination Chemistry and Complex Formation

5-Aminophthalazine has been studied for its coordinating properties towards metal ions like Cu(II). This opens up possibilities for its use in the synthesis of metal complexes with potential applications in catalysis and material science .

Safety and Hazards

5-Aminophthalazine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

5-Aminophthalazine, also known as Phthalazin-5-amine, has been identified as a potent inhibitor of C1s , a component of the complement system . The complement system plays a crucial role in the innate immune response, and C1s is a serine protease that initiates the classical pathway of the complement system .

Mode of Action

5-Aminophthalazine interacts with C1s, inhibiting its activity and thereby modulating the complement pathway . This interaction results in a significant inhibition of the membrane attack complex formation induced by human serum . The compound exhibits good selectivity against other serine proteases, indicating a specific interaction with C1s .

Biochemical Pathways

The primary biochemical pathway affected by 5-Aminophthalazine is the classical complement pathway . By inhibiting C1s, 5-Aminophthalazine prevents the activation of this pathway, which normally leads to opsonization, anaphylatoxin production, and membrane attack complex formation . This can have downstream effects on immune response and inflammation.

Result of Action

The inhibition of C1s by 5-Aminophthalazine leads to a blockade of the classical complement pathway . This can result in a reduction of immune response and inflammation, potentially beneficial in conditions where these processes are overactive. Some amino derivatives of phthalazinone, a related compound, have shown interesting anticancer activities .

Propiedades

IUPAC Name |

phthalazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXASUUHIFCTEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459346 | |

| Record name | 5-Aminophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102072-84-4 | |

| Record name | 5-Aminophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phthalazin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-aminophthalazine-1,4-dione in the chemiluminescence of luminol?

A: 5-Aminophthalazine-1,4-dione, also known as azaquinone, is a key intermediate in the chemiluminescence of luminol. Research shows that oxidizing agents like chlorine dioxide convert luminol to azaquinone. [, ] This azaquinone then reacts with hydrogen peroxide, leading to the formation of a short-lived endoperoxide. The decomposition of this endoperoxide results in the generation of excited 3-aminophthalate, which is responsible for the observed chemiluminescence. []

Q2: How does ferricyanide catalyze the chemiluminescence of luminol?

A: Potassium ferricyanide catalyzes the chemiluminescence of luminol by facilitating a one-electron oxidation of the luminol dianion. [] This oxidation process generates the 5-aminophthalazine-1,4-semidione radical. This radical can then react with oxygen to produce the excited 3-aminophthalic acid responsible for light emission. []

Q3: What insights can be gained from studying the reaction of the luminol radical with oxygen?

A: Research exploring the equilibrium reaction between the luminol radical and oxygen provides valuable information about the one-electron reduction potential of 5-aminophthalazine-1,4-dione. [] This knowledge is crucial for understanding the redox properties of the molecule and its behavior in chemiluminescent reactions.

Q4: Beyond chemiluminescence, are there other applications where 5-aminophthalazine derivatives are studied?

A: Yes, research indicates that 5-aminophthalazine derivatives are of interest in various fields. Studies have explored their synthesis [, , ] and their potential use in areas such as hyperpolarized contrast agents for magnetic resonance imaging (MRI). [] This suggests a broader applicability of these compounds beyond chemiluminescence.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)